molecular formula C7H9NO4 B6145563 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid CAS No. 2649072-77-3

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

Cat. No.: B6145563
CAS No.: 2649072-77-3
M. Wt: 171.15 g/mol
InChI Key: NEYRGUBSJPQXCR-UHFFFAOYSA-N
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Description

1,7-dioxa-2-azaspiro[44]non-2-ene-3-carboxylic acid is a spirocyclic β-lactam derivative that contains a spiro[44]non-2-ene skeleton This compound is known for its unique structural features, which include a spirocyclic framework that imparts significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid can be synthesized through a three-component reaction involving 2-propynyl-1,3-dioxolane, 2-aminobenzamide, and isocyanates. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic processes makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid can be compared with other similar compounds, such as:

  • 3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (DDA)
  • 3-phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (PDA)
  • 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA)

These compounds share the spirocyclic framework but differ in their substituents, which can influence their reactivity and biological activity. The unique structural features of this compound, such as its specific functional groups, contribute to its distinct properties and applications.

Properties

CAS No.

2649072-77-3

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

InChI

InChI=1S/C7H9NO4/c9-6(10)5-3-7(12-8-5)1-2-11-4-7/h1-4H2,(H,9,10)

InChI Key

NEYRGUBSJPQXCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(=NO2)C(=O)O

Purity

95

Origin of Product

United States

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